5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol
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Overview
Description
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a silyl ether group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol typically involves the following steps:
Formation of the Alkyne Backbone: The starting material, 2-methyl-3-pentyn-2-ol, is prepared through the alkylation of acetylene with 2-bromo-2-methylpropane.
Silylation: The hydroxyl group of 2-methyl-3-pentyn-2-ol is protected by reacting it with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. This step forms the silyl ether, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl ethers
Scientific Research Applications
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and silyl ethers.
Medicine: It is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze reactions involving alkynes and silyl ethers.
Pathways Involved: The compound can act as a substrate or inhibitor in enzymatic pathways, affecting the rate and outcome of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-{[Trimethylsilyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(tert-butyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylhex-3-yn-2-ol
Uniqueness
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is unique due to its specific combination of a silyl ether and a hydroxyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
89813-18-3 |
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Molecular Formula |
C14H20O2Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]oxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H20O2Si/c1-14(2,15)11-8-12-16-17(3,4)13-9-6-5-7-10-13/h5-7,9-10,15H,12H2,1-4H3 |
InChI Key |
JGAVIEDZHGSNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCO[Si](C)(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
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